

An In-depth Technical Guide to 2,2-Dimethylpyrrolidine (CAS: 35018-15-6)

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Compound of Interest

Compound Name: 2,2-Dimethylpyrrolidine

Cat. No.: B1580570

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Introduction: The Strategic Value of Steric Hindrance in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.^[1] Its prevalence is due to a combination of favorable physicochemical properties, including basicity, hydrophilicity, and a rigid, three-dimensional structure that allows for precise spatial orientation of substituents.^[1] Within this vital class of saturated nitrogen heterocycles, **2,2-dimethylpyrrolidine** emerges as a building block of significant strategic importance.

The defining feature of this molecule is the gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom. This structural motif imparts a profound influence on the molecule's steric and electronic properties. The two methyl groups create significant steric bulk, which can be leveraged by medicinal chemists to enhance metabolic stability, modulate binding affinity to biological targets, and direct the stereochemical outcome of synthetic transformations.^[2] This guide provides an in-depth exploration of **2,2-Dimethylpyrrolidine** for researchers, scientists, and drug development professionals, covering its synthesis, reactivity, spectroscopic characterization, and its application as a strategic building block in pharmaceutical design.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's fundamental properties and handling requirements is a prerequisite for its effective and safe implementation in any synthetic workflow.

| Property | Value | Source |
|-------------------|----------------------------------|-----------------|
| CAS Number | 35018-15-6 | PubChem[3] |
| Molecular Formula | C ₆ H ₁₃ N | PubChem[3] |
| Molecular Weight | 99.17 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Boiling Point | 107.4 °C at 760 mmHg | MOLBASE |
| Density | 0.805 g/cm ³ | MOLBASE |
| Flash Point | 5.5 °C | MOLBASE |

Safety and Handling: **2,2-Dimethylpyrrolidine** is classified as harmful if swallowed and is an irritant.[3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2,2-Dimethylpyrrolidine: A Validated Protocol

The synthesis of **2,2-dimethylpyrrolidine** can be reliably achieved through the reduction of 5,5-dimethyl-2-pyrrolidone. The following protocol is adapted from a well-established procedure in Organic Syntheses, a testament to its robustness and reproducibility.

Reaction Scheme:

Caption: Reduction of 5,5-dimethyl-2-pyrrolidone.

Step-by-Step Experimental Protocol:

Materials:

- 5,5-dimethyl-2-pyrrolidone
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- 6N Hydrochloric acid (HCl)
- 12N Sodium hydroxide (NaOH)
- Anhydrous potassium carbonate (K_2CO_3)
- Diethyl ether

Procedure:

- Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Preparation: In the flask, place pulverized lithium aluminum hydride (1.0 mole equivalent) and anhydrous tetrahydrofuran. Stir the mixture and heat to reflux for approximately 15 minutes to facilitate the dissolution of the LiAlH_4 .
- Addition of Starting Material: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in anhydrous tetrahydrofuran is added slowly through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent from the heat of the reaction.
- Reaction: Once the addition is complete and the initial exothermic reaction subsides, the mixture is heated at a gentle reflux for 8 hours with continuous stirring.
- Workup:
 - After cooling the reaction mixture, it is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more

water. This procedure is critical for safely decomposing the excess LiAlH_4 and precipitating the aluminum salts.

- The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether.
- Isolation and Purification:
 - The combined organic filtrates are dried over anhydrous potassium carbonate.
 - The solvent is removed by distillation.
 - The crude **2,2-dimethylpyrrolidine** is then purified by fractional distillation to yield the final product.

Causality and Trustworthiness: The use of lithium aluminum hydride is a classic and powerful method for the reduction of amides to amines. The stepwise workup procedure is a validated method for safely handling the pyrophoric nature of LiAlH_4 and ensuring the clean separation of the product from the inorganic byproducts. The final purification by distillation ensures a high purity of the final compound.

Spectroscopic Characterization

Accurate structural confirmation is paramount in synthetic chemistry. The following tables summarize the expected spectroscopic data for **2,2-dimethylpyrrolidine**, which are essential for its identification and quality control.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule.

Table 1: Predicted ^1H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|-------------------------|----------------------|--------------|-------------|
| -NH | ~1.5 (broad) | Singlet | 1H |
| -CH ₂ - (C4) | ~1.6 | Multiplet | 2H |
| -CH ₂ - (C3) | ~1.7 | Multiplet | 2H |
| -CH ₂ - (C5) | ~2.8 | Triplet | 2H |
| -CH ₃ (C2) | ~1.1 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |
|-------------------------|----------------------|
| -CH ₃ (C2) | ~28 |
| -CH ₂ - (C4) | ~25 |
| -CH ₂ - (C3) | ~39 |
| -CH ₂ - (C5) | ~50 |
| Quaternary C (C2) | ~58 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Peaks

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|--------------------------------|--------------------------------|---------------|
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (sp ³) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |
|-----|--|
| 99 | Molecular Ion (M ⁺) |
| 84 | [M - CH ₃] ⁺ (Loss of a methyl group) |

The base peak is typically observed at m/z 84, resulting from the loss of a methyl radical, which leads to a stable iminium ion.

Reactivity and Application in Drug Development

The gem-dimethyl group at the C2 position is the primary driver of **2,2-dimethylpyrrolidine's** unique reactivity and utility in drug discovery.

Caption: Key attributes and applications of **2,2-dimethylpyrrolidine**.

Key Mechanistic Insights:

- Steric Shielding:** The two methyl groups effectively shield one face of the pyrrolidine ring. In reactions where the pyrrolidine nitrogen acts as a nucleophile or a base, this steric hindrance can direct the approach of electrophiles or substrates, leading to high levels of diastereoselectivity. This is a foundational principle in asymmetric synthesis.

- **Increased Basicity:** The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atom, making **2,2-dimethylpyrrolidine** more basic than its parent pyrrolidine.[2] This enhanced basicity can be advantageous in reactions where it is used as a non-nucleophilic base or as a ligand for metal catalysts.
- **Metabolic Stability:** In a drug development context, the gem-dimethyl group can block sites of metabolic oxidation. The C2 position of a pyrrolidine ring is often susceptible to enzymatic hydroxylation. By introducing two methyl groups, this metabolic pathway is sterically hindered, which can lead to an improved pharmacokinetic profile of the final drug molecule.

Application as a Synthetic Building Block:

While not as ubiquitously cited as simpler pyrrolidines, **2,2-dimethylpyrrolidine** is a valuable intermediate for constructing complex, sterically demanding scaffolds. Its utility has been demonstrated in the synthesis of novel heterocyclic systems, including those designed as renin inhibitors.[4][5] Renin is a key enzyme in the renin-angiotensin system, and its inhibition is a therapeutic strategy for hypertension. The design of potent and selective renin inhibitors often requires the creation of complex, non-peptidic molecules that can fit into the enzyme's active site. The rigid, sterically defined nature of the **2,2-dimethylpyrrolidine** scaffold makes it an attractive starting point for the synthesis of such molecules.

Conclusion

2,2-Dimethylpyrrolidine (CAS: 35018-15-6) is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its inherent steric hindrance and modulated basicity provide a unique set of properties that can be exploited to achieve metabolic stability, control stereochemistry, and access novel chemical space. The robust and well-documented synthesis, coupled with a clear spectroscopic profile, makes it a reliable and valuable building block. For researchers and professionals in drug development, understanding the causality behind the experimental utility of **2,2-dimethylpyrrolidine** can unlock new avenues for the design and synthesis of next-generation therapeutics.

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